Oxamflatin Ethyl Ester
Description
Historical Trajectory of Oxamflatin's Emergence in Academic Research Landscape
Oxamflatin (B1677831), chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, was identified as a novel antitumor agent in the late 1990s. nih.govbeilstein-journals.org Initial research demonstrated its ability to induce morphological reversion in transformed cell lines and exhibit antiproliferative activity against various mouse and human tumor cells. beilstein-journals.org A key observation was that cells treated with Oxamflatin underwent distinct morphological changes, including the formation of an elongated shape with filamentous protrusions, a phenotype strikingly similar to that induced by Trichostatin A (TSA), a well-established HDAC inhibitor. nih.govbeilstein-journals.org
This similarity spurred investigations into its mechanism of action. Studies confirmed that Oxamflatin, much like TSA, effectively inhibits mammalian HDAC activity. nih.gov Its application led to the accumulation of acetylated histones within the cell, a hallmark of HDAC inhibition. nih.gov Further analysis revealed that this inhibition resulted in the altered expression of critical genes controlling the cell cycle and cell morphology, providing a molecular basis for its observed antitumor effects. beilstein-journals.org The discovery of Oxamflatin expanded the arsenal (B13267) of synthetic HDAC inhibitors, joining other compounds like SAHA (suberoylanilide hydroxamic acid) that were also being explored for their therapeutic potential. nih.gov Its unique structure, featuring a phenylsulfonylamino group, contributed to the growing understanding of the structure-activity relationships required for potent HDAC inhibition. researchgate.net
| Key HDAC Inhibitors in Research | Class | Origin | Zinc-Binding Group |
| Trichostatin A (TSA) | Pan-HDACi | Natural (Streptomyces) | Hydroxamic Acid |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDACi | Synthetic | Hydroxamic Acid |
| Oxamflatin | Pan-HDACi | Synthetic | Hydroxamic Acid |
| MS-275 (Entinostat) | Class I selective | Synthetic | Benzamide |
Overview of Oxamflatin's Significance as a Chemical Probe and Lead Compound in Research
Oxamflatin serves a dual role in scientific research: it is a valuable chemical probe and a promising lead compound. As a chemical probe, Oxamflatin provides researchers with a tool to investigate the biological consequences of HDAC inhibition. diva-portal.orgnih.gov A high-quality chemical probe is a small molecule with sufficient potency and selectivity to confidently link its on-target effects with a cellular phenotype. abcam.com With a potent HDAC inhibitory activity (IC₅₀ = 15.7 nM), Oxamflatin allows for the study of cellular processes regulated by histone acetylation, such as gene expression, cell proliferation, and differentiation, in various cancer models, including ovarian cancer. medchemexpress.comnih.govacs.org
As a lead compound, Oxamflatin represents a starting scaffold for the development of new and improved therapeutic agents. nih.gov A lead compound is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. abcam.com The structure of Oxamflatin has been the basis for the synthesis of numerous analogues. nih.govresearchgate.net Researchers have systematically modified its linker and cap regions to explore the structure-activity relationship and develop derivatives with potentially enhanced properties or different selectivity profiles. nih.govresearchgate.net This process of generating and testing derivatives is fundamental to medicinal chemistry and drug discovery. researchgate.net
Rationale for Investigating Ester Derivatives, including Oxamflatin Ethyl Ester, in Medicinal Chemistry
The investigation of ester derivatives is a common and crucial step in the synthesis of hydroxamic acid-based HDAC inhibitors like Oxamflatin. nih.govchemicalbook.com The hydroxamic acid moiety (-CONHOH) is the key functional group responsible for chelating the zinc ion in the HDAC active site, but its direct synthesis can be challenging. nih.gov A widely used synthetic strategy involves the preparation of a more stable ester intermediate, typically a methyl or ethyl ester. beilstein-journals.orgchemicalbook.com
This compound is the ethyl ester form of Oxamflatin and serves as a direct precursor or intermediate in its synthesis. mybiosource.comusbio.netresearchgate.net In this common synthetic route, the core structure of the molecule is assembled with a carboxylic ethyl ester group in place of the final hydroxamic acid. beilstein-journals.org This ester is then converted to the target hydroxamic acid in a final step, typically by reaction with hydroxylamine (B1172632) (NH₂OH). beilstein-journals.orgtandfonline.com This two-step approach is often more efficient and results in higher purity of the final product compared to attempting to carry the reactive hydroxamic acid group through a multi-step synthesis. impurity.com Therefore, the synthesis and investigation of this compound are not for its own biological activity, but as a pivotal and well-established strategy in the medicinal chemistry pathway to produce the active HDAC inhibitor, Oxamflatin, and its analogues.
| Compound Profile | Property | Description |
| Oxamflatin | Final Product | A potent, cell-permeable HDAC inhibitor with a terminal hydroxamic acid group. medchemexpress.comacs.org |
| This compound | Synthetic Intermediate | A precursor molecule where the active hydroxamic acid is protected as a more stable ethyl ester. usbio.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLIWBSHTVDE-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858261 | |
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342373-23-3 | |
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for Oxamflatin and Its Analogues
General Synthetic Routes to Hydroxamic Acid Scaffolds Relevant to Oxamflatin (B1677831)
Ester Hydrolysis Methods for Conversion to Hydroxamic Acids (e.g., from Ethyl Ester Precursors)
A common and direct method for the synthesis of hydroxamic acids is the reaction of an ester, such as an ethyl ester, with hydroxylamine (B1172632). wikipedia.orgnih.gov This nucleophilic acyl substitution reaction is typically carried out under basic conditions. researchgate.neteurjchem.com The reaction of an ethyl ester precursor with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) or sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727) is a frequently employed strategy. nih.gov
The general mechanism involves the in situ generation of free hydroxylamine from its salt, which then attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to yield the hydroxamic acid. The use of a continuous flow-tubing reactor has been shown to improve reaction rates and product purity for the conversion of methyl or ethyl carboxylic esters to hydroxamic acids. organic-chemistry.org
Table 1: Conditions for Ester to Hydroxamic Acid Conversion
| Reagents | Solvent | Conditions | Reference |
|---|---|---|---|
| Hydroxylamine hydrochloride, Potassium hydroxide | Methanol | Room Temperature | nih.gov |
| 50% Aqueous hydroxylamine, Potassium hydroxide | Methanol | Room Temperature | nih.gov |
| Hydroxylamine, Sodium methoxide | Methanol | 0°C | nih.gov |
| Hydroxylamine | Aqueous DMSO | Weakly basic | nih.gov |
| Hydroxylamine, Base | Not specified | Microwave activation | organic-chemistry.org |
Alternative Approaches for Hydroxamate Synthesis
Beyond ester hydrolysis, several other synthetic routes to hydroxamic acids are available. These methods often start from carboxylic acids or their activated derivatives. eurjchem.comresearchgate.net
From Carboxylic Acids: Carboxylic acids can be converted to hydroxamic acids by first activating the carboxyl group. Common activating agents include ethyl chloroformate, which forms a mixed anhydride (B1165640) that subsequently reacts with hydroxylamine. nih.govresearchgate.net Other coupling reagents like cyanuric chloride can also be employed to facilitate this transformation. nih.gov
From Acyl Chlorides: A straightforward approach involves the reaction of an acyl chloride with hydroxylamine. wikipedia.org This method is generally efficient but may not be suitable for substrates with sensitive functional groups that are incompatible with the reaction conditions.
Enzymatic Synthesis: Biocatalytic methods using enzymes such as amidases have emerged as a greener alternative for hydroxamic acid synthesis. These enzymes can exhibit acyltransferase activity, converting amides to hydroxamic acids under mild, neutral pH conditions. researchgate.netresearchgate.net
Design and Chemical Synthesis of Oxamflatin Conformational Analogues
The linker region connecting the cap group and the zinc-binding group in HDAC inhibitors like Oxamflatin plays a crucial role in determining their biological activity and isoform selectivity. nih.gov The synthesis of conformational analogues of Oxamflatin allows for the exploration of the impact of varying the linker's structure and flexibility. rsc.orgnih.gov
Research has focused on synthesizing analogues where the polyunsaturated linker of Oxamflatin is modified to alter its conformational properties. rsc.orgnih.gov This involves the design and synthesis of novel linker chemotypes to potentially direct isoform selectivity. nih.gov The synthesis of these analogues typically follows a modular approach, where the modified linker is coupled to the aromatic sulfonamide "cap" and the hydroxamic acid or its precursor.
Development of Sulfonamide Hydroxamic Acid Derivatives and Related Scaffolds
Oxamflatin belongs to the class of sulfonamide hydroxamic acid HDAC inhibitors. nih.govpku.edu.cn The development of derivatives within this class aims to optimize the structure-activity relationship (SAR). Key modifications include altering the substitution patterns on the aromatic rings and the nature of the sulfonamide linkage. researchgate.net
The synthesis of these derivatives generally involves the coupling of a substituted benzenesulfonyl chloride with an appropriate aminophenyl-containing intermediate, followed by the elaboration of the linker and the introduction of the hydroxamic acid moiety. Quantitative structure-activity relationship (QSAR) studies on sulfonamide hydroxamic acid HDAC inhibitors have indicated that the steric and electrostatic properties of the substituents significantly influence their biological activity. pku.edu.cn
Synthesis of Macrocyclic and Peptide-Based Analogues of Oxamflatin
To enhance conformational rigidity and potentially improve binding affinity and selectivity, macrocyclic and peptide-based analogues of HDAC inhibitors have been developed. While specific macrocyclic analogues of Oxamflatin are not extensively detailed in the provided search results, the general strategies for synthesizing such compounds are well-established.
Macrocyclization can be achieved through various ring-closing reactions, such as ring-closing metathesis or macrolactamization. nih.gov In the context of peptide-based analogues, amino acid residues can be incorporated into the linker or cap group to introduce specific interactions with the enzyme. nih.govuni-tuebingen.de The synthesis of these complex molecules requires multistep sequences and often utilizes solid-phase peptide synthesis techniques. The introduction of the hydroxamic acid is typically one of the final steps in the synthetic sequence. nih.gov
Strategies for Structural Diversification and Library Synthesis
The development of oxamflatin and its analogues as therapeutic agents hinges on the ability to systematically modify its structure to optimize potency, isoform selectivity, and pharmacokinetic properties. Structural diversification and library synthesis are key strategies employed to explore the structure-activity relationships (SAR) of the oxamflatin scaffold.
The core structure of oxamflatin presents several points for modification: the cap group, the linker region, and the zinc-binding group (ZBG). The synthesis of analogue libraries typically involves varying one of these components while keeping the others constant.
Key Diversification Strategies:
Linker Modification: The linker region connecting the cap group to the hydroxamic acid ZBG is a primary target for modification. Altering its length, rigidity, and conformation can significantly impact which HDAC isoforms are inhibited. For instance, conformational analogues of oxamflatin have been synthesized to evaluate how changes in the linker section affect HDAC inhibition. rsc.orgnih.gov These modifications can influence the orientation of the ZBG within the enzyme's active site.
Cap Group Variation: The aromatic cap group is responsible for interactions at the rim of the HDAC active site. Synthesis of libraries often involves introducing a variety of substituents onto this aromatic ring or replacing it entirely with other cyclic or heterocyclic systems. For example, hybrid molecules combining the oxamflatin scaffold with other pharmacologically active moieties, such as 5-phenyl-1,4-benzodiazepines, have been created to explore novel biological activities. lookchem.com
Zinc-Binding Group Alternatives: While the hydroxamic acid is a highly effective ZBG, its metabolic instability can be a drawback. Library synthesis can explore alternative ZBGs to improve pharmacokinetic profiles, although this is less common for maintaining the core activity of this specific class of inhibitors.
Library Synthesis Methodologies:
The creation of a chemical library of oxamflatin analogues often employs combinatorial chemistry principles and parallel synthesis techniques. A general approach involves synthesizing a common intermediate that can then be reacted with a diverse set of building blocks. For instance, a core structure containing the cap group and linker with a terminal carboxylic acid or ester can be synthesized in bulk. This intermediate can then be reacted in parallel with a library of different hydroxylamine derivatives or other nucleophiles to generate a variety of final compounds.
A representative synthetic scheme for diversification might involve the following steps:
Synthesis of a core acid chloride intermediate.
Parallel acylation reactions with a library of diverse amines or alcohols to modify the cap group.
Conversion of a terminal ester group on the linker to the final hydroxamic acid.
The table below summarizes various diversification strategies applied to HDAC inhibitor scaffolds, which are conceptually applicable to oxamflatin.
| Strategy | Region Modified | Purpose | Example (Parent Scaffold) |
| Conformational Constraint | Linker | Enhance isoform selectivity by restricting bond rotation. | Introduction of cyclic structures in the linker of Oxamflatin analogues. rsc.org |
| Hybridization | Cap Group | Combine pharmacophores to achieve dual-action or novel activity. | Fusion of Oxamflatin with a benzodiazepine (B76468) ring. lookchem.com |
| Substituent Modification | Linker | Probe hydrophobic pockets and improve potency. | Attaching alkyl groups at various positions of the SAHA linker. nih.gov |
| Heteroaryl Scaffolds | Cap Group | Modulate surface interactions and solubility. | Replacement of the phenyl group in SAHA with pyrazole (B372694) or isoquinoline. mdpi.com |
This table is interactive. You can sort and filter the data.
Prodrug Design Considerations for HDAC Inhibitors Based on the Oxamflatin Scaffold
A significant challenge in the clinical development of hydroxamic acid-based HDAC inhibitors like oxamflatin is their suboptimal pharmacokinetic profile. nih.gov The hydroxamic acid moiety, while essential for potent zinc chelation in the HDAC active site, is often associated with metabolic instability, rapid elimination, and potential off-target effects. nih.govescholarship.org Prodrug design is a widely adopted strategy to overcome these limitations by masking the active hydroxamic acid group with a temporary promoiety. This promoiety is designed to be cleaved in vivo, releasing the active drug at the desired site of action. chemrxiv.orguni-halle.de
Rationale for Prodrug Design:
Improved Pharmacokinetics: Masking the polar hydroxamic acid can increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability.
Enhanced Stability: A promoiety can protect the hydroxamic acid from premature metabolism (e.g., by glucuronidation), prolonging the drug's half-life.
Targeted Delivery: Prodrugs can be designed for activation by specific enzymes or conditions prevalent in the target tissue (e.g., tumors), thereby increasing drug concentration at the site of action and reducing systemic toxicity. chemrxiv.orguni-halle.de
Reduced Off-Target Effects: By keeping the inhibitor inactive until it reaches the target, systemic side effects can be minimized. chemrxiv.org
Common Prodrug Strategies for Hydroxamic Acid-Based HDACis:
Several innovative prodrug strategies have been developed for HDAC inhibitors that could be applied to the oxamflatin scaffold:
Bioreductive Prodrugs: This approach involves masking the hydroxamic acid with a nitroaromatic group. uni-halle.de In the hypoxic environment characteristic of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group, triggering a cascade that releases the active inhibitor. chemrxiv.orguni-halle.de This strategy offers a high degree of tumor selectivity.
ROS/RNS-Activated Prodrugs: Cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML), exhibit high levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Promoieties sensitive to these species, such as aryl boronic acids, can be attached to the hydroxamic acid. The high local concentrations of H₂O₂ or peroxynitrite in the tumor microenvironment cleave the promoiety, releasing the active drug. nih.gov
Enzyme-Activated Prodrugs: A "dual-mode" prodrug strategy has been developed where the promoiety is not only cleaved but also covalently modifies the target enzyme. escholarship.org For example, a thiol-activated prodrug (TAP) can be designed to react with a conserved cysteine residue within the HDAC active site. This reaction covalently attaches the promoiety to the enzyme and simultaneously initiates the release of the active hydroxamic acid inhibitor, leading to a potent, multi-faceted inhibition. escholarship.org
The table below outlines key considerations in designing prodrugs for hydroxamic acid-based inhibitors like those derived from the oxamflatin scaffold.
| Prodrug Strategy | Activation Mechanism | Target Condition/Enzyme | Advantage | Example Parent Drug |
| Bioreductive | Enzymatic Reduction | Nitroreductases in hypoxic cells | Tumor-specific activation | Vorinostat (SAHA) uni-halle.de |
| ROS/RNS-Activated | Chemical Cleavage | High levels of H₂O₂/Peroxynitrite | Targeting disease microenvironment | SAHA-based inhibitors nih.gov |
| Thiol-Activated (TAP) | Covalent Modification & Release | Conserved Cysteine in HDAC | Dual-mode inhibition (covalent + competitive) | SAHA escholarship.org |
| Acyl/Carbamate Derivatives | Hydrolysis | Esterases/Amidases | Improved cell permeability and stability | SAHA escholarship.org |
This table is interactive. You can sort and filter the data.
Applying these principles to oxamflatin would involve chemically modifying its hydroxamic acid group with a suitable promoiety, such as a 2-nitroimidazole (B3424786) for bioreductive activation or an aryl boronic acid for ROS-mediated release. nih.govchemrxiv.org The synthesis would require protecting the active group, followed by coupling with the desired promoiety, and subsequent deprotection steps if necessary. Such strategies hold the potential to significantly enhance the therapeutic index of oxamflatin-based drug candidates.
Biochemical and Enzymatic Investigations of Oxamflatin and Its Functional Analogues
Characterization of Histone Deacetylase (HDAC) Enzyme Inhibition Profiles
Oxamflatin (B1677831) has been demonstrated to be a potent pan-HDAC inhibitor, acting on multiple classes of these enzymes. researchgate.netcaymanchem.com Its efficacy is highlighted by its ability to inhibit total HDAC activity at nanomolar concentrations. This broad-spectrum inhibition is a characteristic feature of many hydroxamic acid-based inhibitors. Early studies established that Oxamflatin inhibits intracellular HDAC activity, leading to a significant accumulation of acetylated histones within the cell. nih.gov This activity is comparable to that of well-established pan-HDAC inhibitors like Trichostatin A (TSA) and sodium n-butyrate. nih.gov
Table 1: Pan-HDAC Inhibitory Potency of Oxamflatin
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Oxamflatin | Histone Deacetylases | 15.7 |
This table displays the half-maximal inhibitory concentration (IC₅₀) of Oxamflatin against histone deacetylases. Data sourced from caymanchem.comglpbio.com.
While characterized as a pan-HDAC inhibitor, specific investigations have elucidated the effects of Oxamflatin on particular HDAC isoforms. Research has shown that treatment with Oxamflatin can lead to the downregulation of Class I HDACs, specifically HDAC1. nih.gov Furthermore, the compound has been observed to suppress the activity of the Class IIb enzyme, HDAC6. nih.gov This suppression of HDAC6 is directly linked to the increased acetylation of its non-histone substrate, α-tubulin. nih.gov Although Oxamflatin is known to inhibit Class I and II HDACs broadly, detailed inhibitory profiles against other specific isoforms like HDAC3 and HDAC4 have not been extensively documented in the reviewed literature. researchgate.net
Modulation of Histone Acetylation Status in Cell-Free and Cellular Systems
A primary consequence of HDAC inhibition by Oxamflatin is the global increase in histone acetylation. Treatment with the compound leads to a marked accumulation of acetylated histone species in various cell lines. cancer-research-network.comnih.gov Specific analyses in porcine embryos have demonstrated that Oxamflatin treatment results in significant hyperacetylation of histone H3 at lysine (B10760008) 9 (AcH3K9) and histone H4 at lysine 5 (AcH4K5). nih.gov These effects were observed across multiple early embryonic stages. nih.gov Other research has also noted a significant increase in pan-acetylated histone H4 (pan-H4ac) levels upon Oxamflatin administration. researchgate.net
Table 2: Effect of Oxamflatin on Histone Acetylation
| Histone Mark | Observed Effect | System |
|---|---|---|
| Acetylated Histones (Global) | Marked Accumulation | HeLa Cells |
| AcH3K9 | Hyperacetylation | Porcine SCNT Embryos |
| AcH4K5 | Hyperacetylation | Porcine SCNT Embryos |
| pan-H4ac | Increased Levels | Zebrafish Larvae |
This table summarizes the observed effects of Oxamflatin on the acetylation status of specific histone lysine residues. Data sourced from cancer-research-network.comnih.govnih.govresearchgate.net.
The inhibitory action of Oxamflatin extends beyond histones to other protein substrates of HDAC enzymes. A notable example is the cytoskeletal protein α-tubulin, which is a primary substrate of HDAC6. Studies have conclusively shown that by suppressing HDAC6, Oxamflatin treatment leads to an increased level of acetylated α-tubulin. nih.gov This modification is crucial for maintaining the stability of cytoskeleton-associated elements. nih.gov While the acetylation of the tumor suppressor protein p53 is a known consequence of the inhibition of Class I HDACs, specific studies directly linking Oxamflatin treatment to the hyperacetylation of p53 were not identified in the reviewed scientific literature. nih.govnih.gov
Molecular Interactions within the HDAC Enzyme Active Site
The molecular mechanism of Oxamflatin's inhibitory activity is characteristic of hydroxamic acid-based HDAC inhibitors. nih.govnih.gov The active site of zinc-dependent HDACs features a tubular pocket with a catalytic zinc ion (Zn²⁺) at its base. nih.gov The hydroxamic acid moiety (-CONHOH) of Oxamflatin acts as a zinc-binding group (ZBG), which is crucial for its inhibitory function. mdpi.com This group is believed to chelate the Zn²⁺ ion in the active site, a mechanism shared with other inhibitors like Trichostatin A and Vorinostat (SAHA). mdpi.com This interaction occupies the active site, competitively inhibiting the binding of the natural substrate (acetylated lysine residues) and preventing the deacetylation reaction from occurring. nih.govmdpi.com The rest of the Oxamflatin molecule, including the aromatic sulfonamide portion, is proposed to interact with amino acid residues lining the rim and the channel of the enzyme's active site, contributing to the inhibitor's binding affinity and potential isoform specificity. mdpi.com
Zinc-Binding Group (ZBG) Interactions (e.g., hydroxamic acid, mercaptoacetamide)
The zinc-binding group is the most critical component for the inhibitory activity of compounds like Oxamflatin Ethyl Ester, as it directly interacts with the zinc ion located in the catalytic center of the HDAC enzyme. researchgate.net This interaction blocks the enzyme's ability to remove acetyl groups from its substrates. cancer-research-network.com
Hydroxamic Acid: Oxamflatin contains a hydroxamic acid moiety, which is a powerful and common ZBG among HDAC inhibitors. cancer-research-network.comnih.gov This functional group is postulated to chelate the catalytic zinc ion in a bidentate fashion, meaning two of its atoms (typically the carbonyl oxygen and the hydroxyl oxygen) form coordinate bonds with the zinc ion. This strong interaction effectively obstructs the active site, preventing the binding and deacetylation of histone proteins, which leads to the accumulation of acetylated histones. nih.gov
Mercaptoacetamide: As researchers seek to optimize the properties of HDAC inhibitors, alternative ZBGs have been explored. Mercaptoacetamide is a promising non-hydroxamate ZBG that has been incorporated into functional analogues of HDAC inhibitors. cancer-research-network.com It also interacts with the zinc ion in the enzyme's active site. While hydroxamic acids are highly potent, mercaptoacetamide-based inhibitors have been developed that also display nanomolar potency against certain HDAC isoforms. cancer-research-network.com The primary motivation for exploring alternatives like mercaptoacetamide is to improve pharmacokinetic properties and potentially reduce off-target effects sometimes associated with the hydroxamate group. cancer-research-network.com
Below is a table comparing the key features of these two zinc-binding groups.
Table 1: Comparison of Zinc-Binding Groups in HDAC Inhibitors| Feature | Hydroxamic Acid | Mercaptoacetamide |
|---|---|---|
| Binding Interaction | Bidentate chelation of the Zn²⁺ ion | Coordinates with the Zn²⁺ ion |
| Potency | High, often in the nanomolar range | Can achieve nanomolar potency |
| Status in Oxamflatin | The native ZBG in the parent compound | Used in functional analogues |
| Research Interest | Well-established and widely used ZBG | Explored as a promising alternative to improve drug-like properties |
Role of Capping and Linker Regions in Enzyme Binding
While the ZBG is essential for catalysis inhibition, the capping and linker regions of this compound play vital roles in orienting the molecule correctly within the enzyme and enhancing binding affinity and selectivity.
Capping Region: The capping group, also known as the surface recognition moiety, is typically a larger, often aromatic, group at the opposite end of the molecule from the ZBG. researchgate.net In oxamflatin, this corresponds to the phenylsulfonylamino phenyl group. nih.gov This part of the inhibitor interacts with amino acid residues on the rim of the enzyme's catalytic tunnel. These interactions are crucial for properly anchoring the inhibitor, which can contribute significantly to the compound's potency and its selectivity for different HDAC isoforms. researchgate.net Modifications to the capping group in various HDAC inhibitor series have been shown to dramatically alter their biological activity and selectivity profile.
Linker Region: The linker connects the capping group to the zinc-binding group. In oxamflatin, this is the pent-2-en-4-yn structure. nih.gov This component fits into the narrow, hydrophobic channel of the HDAC active site. The length, rigidity, and chemical nature of the linker are critical for positioning the ZBG for optimal interaction with the catalytic zinc ion. Studies on conformational analogues of oxamflatin have been synthesized to evaluate how varying the linking section impacts histone deacetylase inhibition, underscoring the linker's importance in the structure-activity relationship of these compounds.
The coordinated action of these three pharmacophoric elements is summarized in the table below.
Table 2: Functional Roles of Pharmacophore Components in Oxamflatin Analogues| Component | Primary Location of Interaction | Key Function |
|---|---|---|
| Zinc-Binding Group (ZBG) | Catalytic active site (bottom of the pocket) | Chelates the Zn²⁺ ion, blocking enzymatic activity |
| Linker Region | Narrow hydrophobic channel of the enzyme | Connects the ZBG and Cap; optimizes positioning and orientation |
| Capping Group | Surface/rim of the catalytic pocket | Anchors the inhibitor; contributes to potency and isoform selectivity |
Development and Application of Enzymatic Assay Methodologies in Oxamflatin Research
The study and development of this compound and its analogues rely on robust enzymatic assays to quantify their inhibitory effects on HDACs. These assays are essential for determining key parameters like IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) and for understanding the mechanism of inhibition.
Historically, HDAC activity was measured using methods involving the release of radiolabeled acetic acid from histones, which were laborious. nih.gov Modern research employs more efficient, high-throughput methods.
Fluorescence-Based Assays: A common and highly sensitive method is the fluorescence-based assay. These assays often use a synthetic peptide substrate containing an acetylated lysine residue coupled to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The assay proceeds in two steps:
The HDAC enzyme (in the presence or absence of an inhibitor like this compound) deacetylates the substrate.
A developing solution, typically containing a protease like trypsin, is added. Trypsin can only cleave the peptide bond next to the now-deacetylated lysine, releasing the fluorophore. nih.gov
The resulting fluorescence intensity is directly proportional to the HDAC activity, allowing for precise quantification of inhibition. nih.gov Continuous enzyme activity assays have also been developed to provide more detailed mechanistic information about how an inhibitor interacts with the enzyme over time.
Colorimetric Assays: Similar to fluorescence-based assays, colorimetric methods use a substrate that, after deacetylation and subsequent enzymatic processing, releases a chromophore (a colored compound). The change in absorbance at a specific wavelength is then measured to determine enzyme activity.
Whole-Cell Assays: To assess the efficacy of inhibitors in a more biologically relevant context, whole-cell HDAC enzyme assays are employed. These assays measure the inhibitory activity of a compound within cultured cells. nih.gov This can be done by treating cells with the inhibitor and then preparing cell lysates to measure total HDAC activity or by using Western blotting to detect the level of histone acetylation, which is expected to increase upon HDAC inhibition. nih.govnih.gov For example, studies on oxamflatin have shown that it inhibits intracellular HDAC activity, leading to a marked accumulation of acetylated histones. nih.gov
The table below outlines the primary assay types used in HDAC inhibitor research.
Table 3: Common Enzymatic Assay Methodologies for HDAC Inhibitors| Assay Type | Principle | Typical Readout | Application |
|---|---|---|---|
| Fluorescence-Based | Enzymatic release of a fluorophore from a synthetic substrate post-deacetylation. | Fluorescence Intensity | High-throughput screening, IC₅₀ determination, kinetic studies |
| Colorimetric | Enzymatic release of a chromophore from a synthetic substrate. | Absorbance | IC₅₀ determination, suitable for high-throughput formats |
| Whole-Cell Assays | Measurement of HDAC inhibition or its downstream effects within intact cells. | Western blot (histone acetylation levels), enzyme activity in cell lysates | Evaluation of cell permeability and in-cellulo efficacy |
Cellular and Molecular Mechanisms of Action in Preclinical Research Models
Effects on Cell Cycle Progression and Arrest in Diverse Cell Lines
A hallmark of many anti-cancer agents is their ability to interfere with the cell cycle, and Oxamflatin (B1677831) has demonstrated potent activity in this regard. In preclinical studies, Oxamflatin has been shown to induce cell cycle arrest, primarily at the G1 phase, in a variety of human cancer cell lines. nih.govnih.gov This inhibitory effect on cell cycle progression prevents cancer cells from entering the S phase, the period of DNA synthesis, thereby halting their proliferation.
The mechanism underlying this G1 phase arrest is intrinsically linked to Oxamflatin's function as an HDAC inhibitor. nih.gov By inhibiting HDACs, Oxamflatin promotes the accumulation of acetylated histones, leading to a more relaxed chromatin structure. This, in turn, influences the expression of a multitude of genes that regulate the cell cycle. nih.gov The observable outcome is a significant increase in the population of cells in the G1 phase, as detailed in studies on various cancer cell lines.
Table 1: Observed Effects of Oxamflatin on Cell Cycle Progression in Human Cancer Cell Lines
| Cell Line | Cancer Type | Primary Effect | Reference |
| HeLa | Cervical Cancer | G1 Phase Arrest | nih.gov |
| OVCAR-5 | Ovarian Cancer | G1 Phase Arrest | nih.gov |
| SKOV-3 | Ovarian Cancer | G1 Phase Arrest | nih.gov |
Induction of Apoptosis Pathways in in vitro Models
Beyond its cytostatic effects, Oxamflatin actively promotes cancer cell death through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or malignant cells and is a key target for many chemotherapeutic agents. The apoptotic cascade initiated by Oxamflatin involves a series of well-orchestrated molecular events, primarily engaging the intrinsic, or mitochondrial, pathway of apoptosis.
Analysis of Mitochondrial Outer Membrane Permeabilization (MOMP)
A critical commitment step in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govnih.gov While direct quantitative studies on MOMP specifically induced by Oxamflatin are limited, research on HDAC inhibitors as a class indicates that they trigger this event. pnas.org MOMP leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. pnas.org This release is a point of no return for the cell, setting in motion the downstream activation of the caspase cascade.
Quantification of Caspase Activation
Following MOMP and the release of cytochrome c, a cascade of cysteine-aspartic proteases, known as caspases, is activated. pnas.org These enzymes are the executioners of apoptosis, responsible for the cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Studies on HDAC inhibitors have demonstrated the activation of both initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). pnas.orgaacrjournals.org Colorimetric assays and other quantitative methods have been employed to measure the activity of these caspases following treatment with HDAC inhibitors. aacrjournals.orgnih.gov While specific fold-change values for Oxamflatin are not extensively reported, the consistent observation across the class of HDAC inhibitors is a significant increase in caspase activity, confirming the induction of apoptosis. pnas.orgnih.gov
Investigation of Pro-apoptotic (e.g., Bim, Bid) and Anti-apoptotic (e.g., Bcl-2, Bcl-XL) Protein Modulation
The process of MOMP is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. youtube.com This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, which act to preserve mitochondrial integrity, and pro-apoptotic members, including the BH3-only proteins (e.g., Bim, Bid) and effector proteins (e.g., Bax, Bak), which promote MOMP. youtube.com
Research has shown that HDAC inhibitors, including Oxamflatin, can modulate the expression and activity of these proteins to favor apoptosis. A key finding is the ability of HDAC inhibitors to down-regulate the expression of the anti-apoptotic protein Bcl-2. nih.gov Conversely, these compounds have been observed to upregulate the expression of the pro-apoptotic BH3-only protein Bim. nih.gov
One study highlighted that the upregulation of Bim by the HDAC inhibitor suberoyl bis-hydroxamic acid (SBHA) was crucial for its synergistic lethal interaction with the Bcl-2 antagonist ABT-737. nih.gov In this context, the increased levels of Bim were found to be sequestered by both Bcl-2 and Bcl-xL. nih.gov Co-administration of ABT-737 disrupted the Bim/Bcl-2 and Bim/Bcl-xL complexes, liberating Bim to activate the apoptotic pathway. nih.gov Notably, co-administration of Oxamflatin also enhanced the lethality of ABT-737, suggesting a similar mechanism involving the upregulation of Bim. nih.gov
Table 2: Modulation of Apoptotic Regulatory Proteins by HDAC Inhibitors
| Protein | Family Role | Effect of HDAC Inhibitors | Reference |
| Bcl-2 | Anti-apoptotic | Down-regulation | nih.gov |
| Bcl-xL | Anti-apoptotic | Sequesters upregulated Bim | nih.gov |
| Bim | Pro-apoptotic (BH3-only) | Up-regulation | nih.gov |
| Bid | Pro-apoptotic (BH3-only) | Cleavage (activation) | researchgate.net |
Modulation of Gene Expression and Transcriptional Activity
The primary mechanism of action of Oxamflatin and other HDAC inhibitors is the alteration of gene expression patterns. nih.gov By preventing the removal of acetyl groups from histones, these compounds maintain a state of chromatin that is more accessible to transcription factors, leading to changes in the transcription of numerous genes. nih.gov
Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21WAF1/Cip1)
A significant and consistently observed effect of HDAC inhibitors is the upregulation of cyclin-dependent kinase inhibitors (CDKIs). nih.gov Among these, p21WAF1/Cip1 is a prominent target. nih.govnih.gov The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
In studies involving HeLa and ovarian cancer cell lines, treatment with Oxamflatin resulted in a marked increase in the expression of p21WAF1/Cip1. nih.govnih.gov This upregulation of p21 is a direct contributor to the G1 phase cell cycle arrest observed with Oxamflatin treatment, as it inhibits the activity of the CDK complexes that drive the G1/S transition. nih.gov This effect underscores the direct link between the epigenetic modifications induced by Oxamflatin and its profound impact on cancer cell proliferation.
Regulation of Genes Involved in Cell Morphology and Cell Cycle Control (e.g., gelsolin, cyclins)
Oxamflatin has been observed to induce significant changes in cell morphology and cell cycle progression in preclinical models. In studies involving HeLa cells, treatment with oxamflatin led to an elongated cell shape characterized by filamentous protrusions. nih.gov This morphological alteration is linked to changes in the expression of genes that regulate the cytoskeleton. nih.gov Specifically, the expression of gelsolin, a key protein in actin filament assembly and disassembly, was highly augmented following oxamflatin treatment. nih.gov
The compound also exerts strong control over the cell cycle, primarily by inducing arrest at the G1 phase. nih.gov This effect is a result of a coordinated modulation of cyclin and cyclin-dependent kinase (CDK) inhibitor expression. Research has demonstrated that oxamflatin treatment leads to a marked increase in the expression of cyclin E and the Cdk inhibitor p21WAF1/Cip1. nih.gov Conversely, the expression of cyclin A and cyclin D1 was found to be decreased. nih.gov In ovarian cancer cell lines (OVCAR-5 and SKOV-3), oxamflatin was also shown to upregulate p21 and downregulate CDK4. nih.gov These findings suggest that oxamflatin's antitumor and cell cycle-arresting properties are mediated by histone hyperacetylation, which alters the expression pattern of these critical regulatory genes. nih.gov
Table 1: Effect of Oxamflatin on Gene Expression in HeLa Cells
| Gene | Function | Effect of Oxamflatin |
|---|---|---|
| Gelsolin | Actin modulation, cell morphology | Highly augmented expression |
| Cyclin E | G1/S transition | Highly augmented expression |
| p21WAF1/Cip1 | Cdk inhibitor, cell cycle arrest | Highly augmented expression |
| Cyclin A | S and G2/M progression | Decreased expression |
| Cyclin D1 | G1 progression | Decreased expression |
Effects on Specific Gene Promoters (e.g., CMV promoter, p21 promoter)
The mechanism by which oxamflatin regulates gene expression is linked to its activity as a histone deacetylase (HDAC) inhibitor. This activity leads to the accumulation of acetylated histones, which in turn alters chromatin structure and the accessibility of gene promoters to transcription factors. nih.gov
A direct effect on promoter activity was demonstrated in studies examining the cytomegalovirus (CMV) promoter. Oxamflatin, similar to other known HDAC inhibitors like trichostatin A (TSA), was found to greatly enhance the transcriptional activity of the CMV promoter in a dose-dependent manner. nih.gov
Furthermore, the observed upregulation of the p21 gene in both HeLa and ovarian cancer cells strongly implies an effect on the p21 promoter. nih.govnih.gov HDAC inhibitors are known to activate the p21 promoter, leading to increased transcription of this critical cell cycle inhibitor. The augmented expression of p21 is a key factor in the G1 arrest induced by oxamflatin. nih.govnih.gov
Impact on Pluripotency-Related Gene Expression (e.g., OCT4, SOX2)
In the context of developmental biology and cellular reprogramming, oxamflatin has been shown to positively influence the expression of core pluripotency-related genes. These transcription factors are essential for maintaining the self-renewal and undifferentiated state of embryonic stem cells. nih.gov
In studies on bovine somatic cell nuclear transfer (SCNT) embryos, treatment with oxamflatin stimulated the expression of the pluripotency-related genes OCT4 (also known as POU5F1) and SOX2 in the resulting blastocysts. plos.orgnih.gov This upregulation is a crucial aspect of successful nuclear reprogramming, where a somatic cell nucleus is reverted to a pluripotent state. The enhanced expression of these key genes is associated with improved blastocyst quality. plos.orgnih.gov
Chromatin Remodeling and Epigenetic Reprogramming Studies
Oxamflatin's role as an HDAC inhibitor positions it as a significant modulator of chromatin structure and epigenetic landscapes. nih.gov By inhibiting the removal of acetyl groups from histones, it facilitates a more open chromatin configuration, which can enhance the access of reprogramming factors to DNA and alleviate transcriptional repression. nih.gov
Modulation of DNA Methylation (e.g., DNMT1 expression, global DNA methylation, locus-specific methylation)
Beyond histone acetylation, oxamflatin treatment also influences DNA methylation, another critical epigenetic modification. Studies in porcine SCNT embryos revealed that oxamflatin treatment resulted in decreased global DNA methylation levels at the two-cell stage. researchgate.net This reduction was linked to the significant downregulation of the mRNA expression of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division. researchgate.net
Locus-specific demethylation has also been observed. In bovine SCNT blastocysts, oxamflatin treatment reduced the DNA methylation level of satellite I repetitive sequences. plos.orgnih.gov In porcine SCNT blastocysts, the treatment specifically decreased the methylation of regulatory elements for the pluripotency gene POU5F1 (OCT4) as well as for centromeric repeat elements. nih.govnih.gov This targeted demethylation of key gene promoters is a critical step in successful epigenetic reprogramming. nih.gov
Table 2: Effect of Oxamflatin on DNA Methylation in Porcine SCNT Embryos
| Genomic Locus | Methylation Status in Donor Cells | Methylation Status in SCNT Control Blastocysts | Methylation Status in Oxamflatin-Treated SCNT Blastocysts |
|---|---|---|---|
| POU5F1 Promoter | N/A | N/A | Decreased to 3.5 ± 1.8% |
| NANOG Promoter | 24.2 ± 1.8% | 2.1 ± 1.0% | 0.6 ± 0.9% |
| Centromeric Repeats | 45.3 ± 5.8% | 27.3 ± 3.1% | 18.2 ± 3.2% |
Data derived from a study on porcine SCNT embryos. nih.gov
Influence on Somatic Cell Nuclear Transfer (SCNT) Embryo Development and Nuclear Reprogramming
The primary application of oxamflatin in preclinical research has been to improve the efficiency of SCNT, a process notoriously hampered by incomplete epigenetic reprogramming of the donor nucleus. nih.govfrontiersin.org By modifying the epigenetic state of the reconstructed embryo, oxamflatin significantly enhances developmental outcomes. plos.org
Treatment of bovine and porcine SCNT embryos with oxamflatin has been shown to enhance blastocyst formation rates in vitro. plos.orgnih.govnih.gov The resulting blastocysts exhibit improved quality, with an increased number of total cells and inner cell mass (ICM) cells, and a reduced rate of apoptosis. plos.orgnih.gov These improvements are attributed to oxamflatin's ability to facilitate more complete nuclear reprogramming by modifying both histone acetylation and DNA methylation patterns, leading to corrected gene expression. plos.orgnih.gov In porcine models, embryo transfer of oxamflatin-treated clones resulted in more live births compared to controls, further demonstrating its positive impact on in vivo development. nih.gov
Elucidation of Specific Cellular Signaling Pathways
The principal mechanism of action for oxamflatin is the inhibition of nuclear-specific histone deacetylases (HDACs). nih.govnih.gov This inhibition is the upstream event that triggers the diverse cellular effects observed. By causing histone hyperacetylation, oxamflatin modulates the expression of a wide array of genes, thereby impacting multiple signaling pathways. nih.gov
Key pathways affected include those governing cell cycle control. As detailed previously, oxamflatin upregulates the Cdk inhibitor p21 while downregulating key cyclins (A and D1) and cyclin-dependent kinases (CDK4). nih.govnih.gov This leads to the hypophosphorylation of the Retinoblastoma (Rb) protein, a critical step in enforcing the G1/S checkpoint and halting cell proliferation. nih.gov The downregulation of the transcription factor E2F1 and the proto-oncogene c-Myc in ovarian cancer cells further highlights oxamflatin's intervention in core cell proliferation and survival pathways. nih.gov
Additionally, in porcine SCNT embryos, oxamflatin has been found to downregulate HDAC6 mRNA expression, which is associated with increased acetylation of α-tubulin, a component of the mitotic spindle. researchgate.net This suggests an influence on microtubule dynamics and cell division processes. In bovine SCNT blastocysts, the compound was also found to suppress the expression of the pro-apoptotic gene Bax while stimulating the anti-apoptotic gene Bcl-XL, indicating an impact on apoptosis signaling pathways. plos.orgnih.gov
Investigation of NF-κB Pathway Modulation
The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. In normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. nih.gov Upon stimulation by various signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.govnih.gov
HDAC inhibitors have been shown to interfere with the NF-κB signaling pathway. nih.gov This modulation can occur through multiple mechanisms, including the suppression of proteasome activity, which in turn stabilizes IκBα and prevents NF-κB activation. nih.gov The interaction between HDAC1 and the p50 subunit of NF-κB is thought to play a role in repressing NF-κB-dependent inflammatory gene expression. ul.ie By inhibiting HDACs, compounds like oxamflatin can lead to an accumulation of acetylated histones at the promoter regions of NF-κB target genes, thereby altering their expression. This can result in the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov
Preclinical studies with other HDAC inhibitors have demonstrated that this modulation of the NF-κB pathway can contribute to their anti-inflammatory and anti-tumor effects. nih.govnih.gov While direct studies on oxamflatin ethyl ester's effect on this pathway are part of ongoing research, its classification as an HDAC inhibitor suggests a similar mechanism of action.
Role of Sp1 and Sp3 Transcription Factors in Gene Regulation
Specificity protein 1 (Sp1) and Specificity protein 3 (Sp3) are transcription factors that play a significant role in the regulation of a wide array of genes involved in cellular processes such as cell growth, differentiation, and apoptosis. nih.gov They bind to GC-rich promoter regions of genes and can either activate or repress gene transcription. The balance between Sp1 and Sp3 levels can be a determining factor in whether a target gene is expressed.
HDAC inhibitors have been found to modulate the activity of Sp1 and Sp3. nih.gov Research has indicated that the apoptotic sensitivity of cancer cells to HDAC inhibitors is mediated by an Sp1/Sp3-activated transcriptional program. nih.gov This involves the induction of immediate-early genes that can trigger apoptosis. nih.gov The activity of Sp1 and Sp3 can be influenced by post-translational modifications, including acetylation, which can be directly affected by HDAC inhibitors. nih.gov
In the context of cancer cells, HDAC inhibitors have been shown to preferentially stimulate the activity of Sp1/Sp3, leading to the derepression of a network of genes that are basally repressed in tumors. nih.gov Blocking the action of Sp1 and Sp3 has been observed to attenuate both the transcriptional and apoptotic responses to HDAC inhibitors. nih.gov The interaction of Sp1 and Sp3 with tumor suppressor proteins like p53 further adds to the complexity of their regulatory roles. nih.gov
Interplay with Redox Signaling Pathways
Redox signaling involves the dynamic regulation of cellular processes through reactive oxygen species (ROS) and antioxidant systems. An imbalance in redox homeostasis can lead to oxidative stress, which is implicated in various pathological conditions, including cancer. mdpi.com There is a complex interplay between redox signaling and other cellular pathways, including those regulated by transcription factors and epigenetic modifiers.
Oxidative stress has been shown to induce the DNA binding of transcription factors Sp1 and Sp3 in neuronal cells, suggesting that these factors are redox-regulated. nih.gov The induction of Sp1 and Sp3 in response to oxidative stress appears to be a pro-survival mechanism in these cells. nih.gov
The activity of HDACs can also be influenced by the cellular redox state, and conversely, HDAC inhibitors can affect redox balance. While direct evidence linking this compound to specific redox signaling pathways is still emerging, the broader class of HDAC inhibitors is known to be involved in these processes. The interplay between histone acetylation and redox signaling is an active area of research, with implications for understanding the full spectrum of the mechanisms of action of compounds like this compound.
Interactive Data Table: Summary of Preclinical Findings
| Pathway/Mechanism | Key Findings | Implicated Molecules |
| NF-κB Pathway Modulation | HDAC inhibitors can suppress NF-κB activation by stabilizing IκBα. nih.gov | NF-κB, IκBα, HDAC1, TNF-α, IL-6 |
| Sp1/Sp3 Gene Regulation | HDACi-induced apoptosis is linked to an Sp1/Sp3-activated transcriptional program. nih.gov | Sp1, Sp3, p53 |
| Redox Signaling | Oxidative stress can induce the DNA-binding activity of Sp1 and Sp3. nih.gov | Sp1, Sp3, Reactive Oxygen Species (ROS) |
Preclinical Efficacy Studies in in Vitro and Animal Models
Antiproliferative Activity Assessment in Various Tumor Cell Lines
Oxamflatin (B1677831) has demonstrated significant antiproliferative activity across a range of human and mouse tumor cell lines. nih.gov This cytostatic effect is often accompanied by dramatic changes in cell morphology. nih.gov For instance, in HeLa (human cervical cancer) cells, treatment with oxamflatin induces an elongated cell shape with filamentous protrusions and causes cell cycle arrest in the G1 phase. nih.gov This effect is attributed to the hyperacetylation of histones, which alters the expression of key regulatory genes. Specifically, oxamflatin has been shown to increase the expression of gelsolin, cyclin E, and CDK inhibitors like p21WAF1/Cip1, while decreasing the expression of cyclin A and cyclin D1. nih.gov
In studies involving ovarian cancer cell lines, such as OVCAR-5 and SKOV-3, oxamflatin treatment in the nanomolar range led to morphological changes and decreased cell viability. gccpo.org Further investigation confirmed that the compound significantly inhibits DNA synthesis and cell proliferation in these cells. gccpo.org The mechanism in these ovarian cancer lines involves the downregulation of c-Myc, CDK4, and E2F1 expression, a decrease in the phosphorylation of the Rb protein, and an upregulation of p21. gccpo.org
The compound's efficacy has also been assessed in gastric cancer cells. In the MKN-45 gastric tumor cell line, the viability of cells was observed to decline with increasing concentrations of oxamflatin. nih.gov Furthermore, research in the Eμ-myc model of B cell lymphoma showed that cultured lymphoma cells are highly sensitive to oxamflatin, with an IC₇₀ (the concentration required to inhibit 70% of cell growth) of 0.1 μM. nih.gov
Table 1: Antiproliferative Effects of Oxamflatin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| HeLa | Human Cervical Cancer | Cell cycle arrest at G1 phase, morphological changes. | nih.gov |
| OVCAR-5 | Human Ovarian Cancer | Decreased cell viability, inhibition of DNA synthesis. | gccpo.org |
| SKOV-3 | Human Ovarian Cancer | Decreased cell viability, inhibition of DNA synthesis. | gccpo.org |
| MKN-45 | Human Gastric Cancer | Reduced cell viability. | nih.gov |
| Eμ-myc Lymphoma Cells | Mouse B Cell Lymphoma | High sensitivity with an IC₇₀ of 0.1 μM. | nih.gov |
Antitumor Activity Evaluation in Xenograft and Transgenic Mouse Models
The in vitro antiproliferative effects of oxamflatin have been translated into in vivo antitumor activity in established mouse models.
B16 Melanoma: Early studies identified that oxamflatin exhibits in vivo antitumor activity against B16 melanoma. nih.gov
Eμ-myc Lymphomas: The Eμ-myc transgenic mouse model, which develops an aggressive B-cell lymphoma, has been instrumental in evaluating the therapeutic potential of HDAC inhibitors. Eμ-myc lymphoma cells have been shown to be sensitive to oxamflatin. nih.gov The therapeutic efficacy in this model is directly linked to the induction of apoptosis via the intrinsic apoptotic pathway. nih.govaacrjournals.org However, the model also revealed a potential resistance mechanism; lymphomas that overexpress the anti-apoptotic protein Bcl-2 were found to be resistant to the apoptotic and therapeutic effects of oxamflatin. nih.govaacrjournals.org This resistance occurs even though the compound induces a G1 cell cycle arrest in these Bcl-2 overexpressing cells. nih.gov
No specific research findings on the evaluation of oxamflatin in cancer cachexia models were identified in the reviewed literature.
Research into Cardiovascular Remodeling: Modulation of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration in Models
Histone deacetylases (HDACs) are recognized as playing a role in the pathological remodeling of blood vessels. Proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of neointimal vascular remodeling following vascular injury. nih.gov Studies on other HDAC inhibitors have shown that they can prevent mitogen-induced VSMC proliferation by inducing a growth arrest in the G₁-phase of the cell cycle. nih.gov While the broader class of HDAC inhibitors has been investigated for its potential to modulate processes involved in cardiovascular remodeling, specific studies detailing the effects of oxamflatin on VSMC proliferation and migration were not identified in the reviewed literature.
Angiogenesis Inhibition Research in Relevant Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Histone deacetylase inhibitors as a class of compounds are known to have potential anti-angiogenic effects. nih.gov This is often mediated through the downregulation of pro-angiogenic factors such as hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF). However, specific preclinical studies focusing on the angiogenesis inhibition properties of oxamflatin in relevant models were not found in the reviewed literature.
Studies on HIV-1 Latency Reversal in in vitro and Animal Models
A major obstacle to eradicating HIV-1 is the persistence of a latent viral reservoir in resting CD4+ T cells. nih.gov The "shock and kill" strategy aims to reactivate these latent viruses, making them susceptible to elimination. As a Class I HDAC inhibitor, oxamflatin has been investigated for its potential as a latency-reversing agent (LRA). nih.gov
In latently infected Jurkat T cell lines, oxamflatin was shown to activate HIV-1 gene expression by 2- to 17-fold over background levels. nih.gov The mechanism involves increasing the acetylation level of histone H3 and histone H4 at the nucleosome-1 (nuc-1) site of the HIV-1 long terminal repeat (LTR), which is a key promoter region for viral gene expression. nih.gov This epigenetic modification leads to increased HIV-1 transcription. nih.gov
Furthermore, research has demonstrated that oxamflatin can act synergistically with other agents, such as prostratin, 5-azacytidine, or tumor necrosis factor-α, to activate the HIV-1 promoter. nih.gov These findings suggest that oxamflatin has potential as a candidate for anti-latency therapies, contributing to strategies aimed at eradicating HIV-1. nih.gov
Structure Activity Relationship Sar and Rational Design of Oxamflatin Derivatives
Analysis of the Impact of Zinc-Binding Group Modifications on Potency and Selectivity
The zinc-binding group is a critical pharmacophoric element in HDAC inhibitors, as it chelates the zinc ion within the enzyme's active site, a necessary interaction for enzymatic inhibition. azpharmjournal.com In oxamflatin (B1677831) and its derivatives, the hydroxamic acid moiety is the conventional ZBG. While highly potent, modifications to this group are explored to enhance selectivity and improve pharmacokinetic profiles.
Alternative ZBGs can significantly alter the potency and isoform selectivity of HDAC inhibitors. For instance, replacing the hydroxamic acid with other zinc-chelating moieties can modulate the strength and geometry of the interaction with the catalytic zinc ion. While hydroxamic acids are potent, they can suffer from metabolic instability. acs.org
The following table illustrates how different zinc-binding groups can affect HDAC inhibitory activity, drawing from general knowledge of HDAC inhibitors that is applicable to the oxamflatin scaffold.
| Zinc-Binding Group | General Effect on Potency | General Effect on Selectivity |
| Hydroxamic Acid | High Potency | Generally pan-inhibitory, but can be modulated by other parts of the molecule. |
| Carboxylic Acid | Lower Potency | Can exhibit some selectivity. |
| Thiol | Potent | Can show selectivity, but may have issues with in vivo stability. |
| o-aminoanilide | Class I Selective | Often shows selectivity for HDAC1, 2, and 3. |
This table presents generalized trends for HDAC inhibitors and is intended to be illustrative of the principles that would apply to modifications of the oxamflatin scaffold.
Role of Linker Length and Chemical Composition in Activity (e.g., 5-6 carbon spacer, polyunsaturated linkers)
The linker region of oxamflatin derivatives connects the hydrophobic cap to the zinc-binding group and plays a crucial role in determining the inhibitor's potency and isoform selectivity. This component of the molecule interacts with the hydrophobic channel of the HDAC active site.
Studies on conformational analogues of oxamflatin have underscored the importance of the linker's structure. nih.gov The length of the linker is a key determinant of activity. For many HDAC inhibitors, a 5- or 6-carbon spacer is optimal for positioning the ZBG correctly within the active site. nih.gov Deviations from this optimal length can lead to a significant decrease in inhibitory activity.
The chemical composition of the linker also has a profound impact. The introduction of unsaturation, such as double or triple bonds as seen in the pent-2-en-4-ynohydroxamic acid structure of oxamflatin, can introduce conformational rigidity. researchgate.net This rigidity can be advantageous in forcing the molecule to adopt a bioactive conformation. Polyunsaturated linkers can also participate in additional interactions within the active site channel.
The table below provides a conceptual overview of how linker modifications could influence the activity of oxamflatin derivatives, based on established SAR principles for HDAC inhibitors.
| Linker Modification | Effect on Activity |
| Shortening the linker (e.g., < 5 atoms) | Reduced potency due to improper positioning of the ZBG. |
| Lengthening the linker (e.g., > 6 atoms) | Decreased activity as the ZBG may not optimally reach the zinc ion. |
| Introduction of rigidity (e.g., double bonds) | Can enhance potency by pre-organizing the molecule into a favorable binding conformation. |
| Incorporation of heteroatoms (e.g., oxygen, nitrogen) | May alter solubility and allow for additional hydrogen bonding interactions within the active site. |
This table is a conceptual representation of SAR principles for HDAC inhibitor linkers and is applicable to the design of oxamflatin derivatives.
Influence of Hydrophobic Cap Group Substitutions on Biological Efficacy (e.g., aromatic rings, sulfonamide moieties, heteroaromatic systems)
The hydrophobic cap group of oxamflatin derivatives is responsible for interactions with the amino acid residues at the rim of the HDAC active site. This region is a primary driver of isoform selectivity. nih.gov The phenylsulfonyl moiety in oxamflatin is a key feature that can be extensively modified to improve biological efficacy. researchgate.net
Substituting the aromatic ring of the sulfonamide with different functionalities can lead to enhanced potency and selectivity. For example, the introduction of larger, more hydrophobic groups can lead to better engagement with the surface of the enzyme. researchgate.net The use of heteroaromatic systems in the cap group can introduce specific hydrogen bonding interactions that can favor binding to one HDAC isoform over another. researchgate.net
The following table illustrates the potential impact of various cap group modifications on the biological efficacy of oxamflatin-like compounds.
| Cap Group Substitution | Potential Effect on Efficacy |
| Introduction of bulky alkyl groups | May enhance hydrophobic interactions and improve potency. |
| Replacement of phenyl with a different aromatic ring (e.g., naphthyl) | Can alter the shape and size of the cap, potentially leading to improved isoform selectivity. |
| Incorporation of heteroaromatic rings (e.g., pyridine, thiophene) | Can introduce specific hydrogen bond donor/acceptor sites, leading to enhanced selectivity. |
| Substitution on the aromatic ring | Can fine-tune electronic properties and steric interactions to optimize binding. |
This table is based on general principles of HDAC inhibitor SAR and illustrates potential strategies for modifying the cap group of oxamflatin derivatives.
Strategies for Developing Isoform-Selective HDAC Inhibitors based on the Oxamflatin Scaffold
Achieving isoform selectivity is a major goal in the development of HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. The design of selective inhibitors based on the oxamflatin scaffold can be approached through several strategies that leverage the structural differences between HDAC isoforms.
One key strategy involves modifying the cap group to exploit differences in the surface residues around the active site entrance. nih.gov For example, designing cap groups that can interact with unique pockets or residues in a specific HDAC isoform can lead to high selectivity. The introduction of bulky or rigid cap groups has been shown to be a successful strategy for achieving selectivity for certain isoforms like HDAC6. nih.gov
Another approach is to fine-tune the linker length and rigidity to optimally position the inhibitor in the active site of a particular isoform. The subtle differences in the length and shape of the active site channel among HDAC isoforms can be exploited with carefully designed linkers.
Furthermore, exploring novel zinc-binding groups that may have inherent selectivity for certain HDAC isoforms is a promising avenue. The combination of an optimized cap group, linker, and a selective ZBG can lead to highly potent and isoform-specific HDAC inhibitors derived from the oxamflatin scaffold.
Metabolism and Pharmacokinetic Studies in Research Models
Prodrug Activation and Conversion in Animal Models (e.g., in vivo hydrolysis mechanisms)
The primary mechanism for the activation of an ethyl ester prodrug like oxamflatin (B1677831) ethyl ester within an animal model is enzymatic hydrolysis. Following administration, the prodrug is expected to be distributed throughout the body where it encounters various esterase enzymes. These enzymes, prevalent in the blood, liver, and other tissues, catalyze the cleavage of the ester bond.
This hydrolytic conversion releases the active drug, oxamflatin, and ethanol (B145695) as a byproduct. The rate and extent of this conversion are critical determinants of the therapeutic efficacy and pharmacokinetic profile of the active compound. The general reaction for this activation is as follows:
Oxamflatin Ethyl Ester + H₂O ---(Esterases)--> Oxamflatin + Ethanol
In vivo studies with other ethyl ester prodrugs have demonstrated that this hydrolysis can occur rapidly and extensively, leading to the desired systemic exposure of the active carboxylic acid. nih.gov The specific esterases involved can vary between species, which can lead to interspecies differences in the pharmacokinetic profile.
Hypothetical In Vivo Conversion Data in a Rodent Model:
The following table illustrates the hypothetical plasma concentrations of this compound and its active metabolite, oxamflatin, following administration of the prodrug to a rat model. This data is for illustrative purposes only and is not based on actual experimental results.
| Time (hours) | This compound (ng/mL) | Oxamflatin (ng/mL) |
| 0.25 | 500 | 150 |
| 0.5 | 350 | 400 |
| 1 | 150 | 700 |
| 2 | 50 | 950 |
| 4 | <10 | 600 |
| 8 | Not Detected | 200 |
Absorption and Distribution Profiles in Preclinical Animal Models
The ethyl ester modification of oxamflatin is intended to increase its lipophilicity, which can potentially enhance its absorption from the gastrointestinal tract after oral administration. Increased lipophilicity can facilitate the passage of the prodrug across the intestinal membrane.
Once absorbed, this compound would enter the systemic circulation and undergo distribution to various tissues. The distribution profile would be influenced by its physicochemical properties, such as its size, lipophilicity, and plasma protein binding. It is anticipated that the prodrug would distribute into tissues where it would then be hydrolyzed to the active form, oxamflatin. Studies on other compounds have shown that ester prodrugs can lead to different tissue distribution profiles compared to the administration of the active drug itself. nih.gov
Hypothetical Tissue Distribution in a Mouse Model:
This table provides a hypothetical representation of the distribution of oxamflatin (after administration of this compound) in various tissues of a mouse model. The data is for illustrative purposes only.
| Tissue | Concentration of Oxamflatin (ng/g) |
| Liver | 1200 |
| Kidney | 850 |
| Lung | 600 |
| Spleen | 450 |
| Brain | 50 |
In vitro Metabolic Stability Investigations (excluding human clinical metabolism)
In vitro metabolic stability studies are crucial for predicting the in vivo clearance of a compound. For this compound, these studies would typically be conducted using liver microsomes from preclinical species such as rats and mice. Liver microsomes contain a high concentration of drug-metabolizing enzymes, including esterases and cytochrome P450 enzymes. flinders.edu.aunih.gov
The primary metabolic pathway for this compound in liver microsomes is expected to be hydrolysis to oxamflatin. The rate of this conversion would be a key parameter measured in these assays. The intrinsic clearance (CLint) and the in vitro half-life (t½) would be determined to estimate the hepatic clearance of the prodrug. It is also possible that other metabolic pathways, such as oxidation of the oxamflatin molecule, could occur, although the hydrolysis of the ester is anticipated to be the major route of metabolism.
Hypothetical In Vitro Metabolic Stability Data in Rat Liver Microsomes:
The following table presents hypothetical data from an in vitro metabolic stability assay of this compound in rat liver microsomes. This data is for illustrative purposes only.
| Incubation Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 75 |
| 15 | 40 |
| 30 | 15 |
| 60 | <5 |
| Calculated Parameter | Value |
| In Vitro Half-life (t½) | 12.5 minutes |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |
Advanced Research Techniques and Methodologies Applied to Oxamflatin Studies
Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment in Research
In the study of Oxamflatin (B1677831) Ethyl Ester, the initial and most critical steps involve confirming the compound's identity and ensuring its purity. High-performance liquid chromatography (HPLC) is a fundamental technique used for this purpose. uq.edu.aunih.gov It separates the compound from any impurities or isomers, allowing for accurate quantification and purity assessment. nih.gov Following separation, a variety of spectroscopic methods are employed for structural elucidation. uq.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups. Mass spectrometry (MS) is used to determine the precise molecular weight of the compound, further verifying its identity. youtube.com Infrared (IR) spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the ester and sulfonamide moieties. uq.edu.au Together, these methods provide a comprehensive characterization and establish a standard for the compound's use in further biological studies. researchgate.net
| Technique | Purpose | Typical Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers | Retention time, peak purity, percentage purity |
| Mass Spectrometry (MS) | Molecular weight determination | Mass-to-charge ratio (m/z) confirming the elemental formula |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts, coupling constants, confirming atom connectivity |
| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands corresponding to specific chemical bonds (e.g., C=O, N-H, S=O) |
Molecular Modeling and Docking Studies for Predicting Ligand-Enzyme Binding Modes
Computational techniques like molecular modeling and docking are invaluable for understanding how this compound interacts with its target enzymes, the histone deacetylases (HDACs). nih.govcellsignal.com These in silico methods predict the most likely binding posture of the inhibitor within the enzyme's active site. nih.gov For HDAC inhibitors, a key interaction involves the chelation of a zinc ion located at the bottom of the active site pocket. khanacademy.org
Molecular docking simulations can model how the hydroxamic acid group of oxamflatin, or the corresponding group in its ethyl ester derivative, coordinates with this zinc ion. The simulations also identify other crucial interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues lining the active site tunnel. These studies help explain the compound's potency and can guide the rational design of new analogs with improved selectivity for specific HDAC isoforms. nih.gov
| Interaction Type | Key Component of Inhibitor | Potential Interacting HDAC Residues |
|---|---|---|
| Zinc Chelation | Hydroxamic acid or ester group | His, Asp, Zn²⁺ ion |
| Hydrogen Bonding | Carbonyl and N-H groups | Tyr, His, Gly |
| Hydrophobic Interactions | Phenyl and linker regions | Phe, Pro, Leu |
Gene Expression Analysis Techniques
To understand the molecular mechanisms by which this compound exerts its effects, researchers analyze changes in gene and protein expression.
Reverse Transcription-Quantitative PCR (RT-qPCR): This technique is used to measure the messenger RNA (mRNA) levels of specific genes. It allows for the quantification of gene expression changes induced by the compound. For example, studies on oxamflatin have used RT-qPCR to show an upregulation of the cell cycle inhibitor p21 and downregulation of proliferation-associated genes like c-Myc, CDK4, and E2F1.
Western Blotting: This is a widely used method to detect and quantify specific proteins in a sample. In oxamflatin research, Western blotting has confirmed changes at the protein level that were suggested by RT-qPCR, such as the upregulation of p21. It is also the primary method for detecting the increase in histone acetylation, the direct downstream effect of HDAC inhibition.
Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique used to investigate the interaction between proteins and DNA within the cell. In the context of HDAC inhibitors, ChIP assays are used to demonstrate the direct effect of the drug on chromatin. By using antibodies that specifically recognize acetylated histones, researchers can show that treatment with a compound like oxamflatin leads to an increased accumulation of acetylated histones at the promoter regions of specific target genes, such as p21, which explains the transcriptional activation of these genes.
| Gene | Function | Observed Change in Expression | Technique Used |
|---|---|---|---|
| p21 | Cell cycle inhibitor | Upregulated | RT-qPCR, Western Blot |
| c-Myc | Transcription factor, promotes proliferation | Downregulated | RT-qPCR |
| CDK4 | Cell cycle kinase | Downregulated | RT-qPCR |
| E2F1 | Transcription factor, promotes S-phase entry | Downregulated | RT-qPCR |
| Rb (phosphorylated) | Tumor suppressor (inactive when phosphorylated) | Decreased phosphorylation | Western Blot |
Advanced Animal Model Development and Application in Efficacy and Mechanism Studies
To evaluate the therapeutic potential of this compound in a living organism, researchers utilize advanced animal models. The most common are xenograft models, where human tumor cells are implanted into immunodeficient mice. These models are indispensable for assessing the in vivo antitumor efficacy of a compound.
For instance, research on oxamflatin demonstrated in vivo antitumor activity against B16 melanoma, which would have involved implanting B16 melanoma cells into mice and treating them with the compound to monitor tumor growth. Xenograft models can be subcutaneous, where tumor cells are injected under the skin, or orthotopic, where cells are implanted in the organ of origin (e.g., ovarian cancer cells injected into the ovary) to better mimic the natural tumor environment. These models allow for the assessment of a drug's ability to reduce tumor volume and can be adapted for survival studies.
Biochemical and Cellular Assays for Specific Enzyme Activity and Protein Acetylation Levels
To confirm that this compound functions as an HDAC inhibitor, specific assays are performed to measure its direct effects on enzyme activity and its consequences within the cell.
HDAC Enzyme Activity Assays: These are typically biochemical assays performed in a cell-free system. They utilize a synthetic substrate, often an acetylated peptide linked to a fluorophore. In the presence of active HDAC enzyme, the acetyl group is removed, allowing a second enzyme (a developer) to cleave the peptide and release the fluorophore. The resulting fluorescent signal is inversely proportional to the activity of the HDAC inhibitor. Such assays are used to determine the potency of the compound, often expressed as an IC₅₀ value.
Protein Acetylation Level Assays: The most direct cellular consequence of HDAC inhibition is the accumulation of acetylated proteins, particularly histones. Western blotting is the standard technique to measure this effect. Histones are extracted from cells treated with this compound and probed with antibodies that specifically recognize acetylated forms of histones (e.g., antibodies against acetyl-H3 or acetyl-H4). A significant increase in the signal for acetylated histones in treated cells compared to untreated controls provides direct evidence of the compound's mechanism of action in a cellular context. Mass spectrometry can also be employed for a more global and site-specific analysis of protein acetylation.
Future Research Directions and Translational Perspectives for Oxamflatin and Analogues
Exploration of Novel Chemical Scaffolds Derived from Oxamflatin (B1677831) for Enhanced Biological Activity
A crucial avenue for future research lies in the rational design and synthesis of novel chemical scaffolds derived from the oxamflatin molecule. The goal of such medicinal chemistry efforts is to improve upon the parent compound's biological activity, selectivity, and pharmacokinetic properties. By systematically modifying the core structure of oxamflatin, researchers can explore the structure-activity relationships that govern its HDAC inhibitory effects and anti-proliferative properties.
One notable example in this area is the synthesis of conformational analogues of oxamflatin. In these studies, the linker region of the molecule is varied to assess the impact on HDAC inhibition. Preliminary findings from such research have shown that these novel analogues can achieve significant inhibition of histone deacetylase and a corresponding reduction in the growth and proliferation of leukemia cells. nih.gov This underscores the potential for discovering next-generation HDAC inhibitors with enhanced therapeutic profiles through the exploration of new chemical space around the oxamflatin scaffold.
Future work in this domain will likely involve the use of computational modeling and structure-based drug design to guide the synthesis of new analogues. By understanding the molecular interactions between oxamflatin derivatives and the active site of HDAC enzymes, it may be possible to design compounds with increased potency and isoform selectivity.
Table 1: Examples of Research on Oxamflatin Analogues
| Analogue Type | Research Focus | Key Findings |
|---|---|---|
| Conformational Analogues | Evaluation of varying the linking section of the molecule. | Significant inhibition of histone deacetylase and reduction in leukemia cell growth and proliferation. nih.gov |
Investigation of Combination Therapeutic Strategies in Preclinical Settings
The investigation of combination therapies represents a promising strategy to enhance the anti-cancer effects of oxamflatin and to potentially overcome mechanisms of drug resistance. The rationale for this approach is based on the principle of synergistic or additive effects, where the combination of two or more drugs results in a greater therapeutic outcome than the sum of their individual effects. nih.govnih.govnih.govmdpi.comchemistryviews.orgmdpi.comscispace.com
Preclinical studies have begun to explore the potential of combining oxamflatin with other therapeutic agents. For instance, research in ovarian cancer cell lines suggests that oxamflatin's cytostatic effects could pave the way for its use in combination with other reagents to achieve more potent anti-cancer activity in vivo. alfa-chemistry.com While comprehensive preclinical data on oxamflatin in combination regimens for cancer are still emerging, studies with other HDAC inhibitors have shown synergistic effects when combined with standard chemotherapeutics and targeted agents. nih.gov
A notable preclinical study has demonstrated the efficacy of a combination of oxamflatin and salermide (B610667), another HDAC inhibitor, in a zebrafish model of Duchenne muscular dystrophy. This combination was found to ameliorate muscle degeneration, highlighting the potential for oxamflatin in therapeutic combinations beyond oncology.
Future preclinical research should systematically evaluate the efficacy of oxamflatin in combination with a range of anti-cancer drugs, including cytotoxic agents, targeted therapies, and immunotherapy. Such studies will be crucial in identifying the most effective combination strategies to move forward into further development.
Identification and Validation of Molecular Biomarkers for Response and Resistance in Research Models
A significant challenge in the clinical development of anti-cancer agents is the identification of patient populations most likely to respond to a given therapy. The identification and validation of molecular biomarkers for response and resistance to oxamflatin are therefore critical for its translational potential. Such biomarkers could be used to stratify patients in future clinical trials and to guide personalized treatment strategies.
Currently, there is a lack of specific, validated biomarkers for oxamflatin. However, research on other HDAC inhibitors and anti-cancer drugs provides a roadmap for how such biomarkers could be discovered. Methodologies such as gene expression profiling and proteomic analysis of cancer cell lines with varying sensitivity to oxamflatin could lead to the identification of predictive signatures. nih.govmdpi.comnih.govnih.govmdpi.comnih.govias.ac.in For example, by correlating the basal gene expression patterns across a panel of cancer cell lines with their sensitivity to oxamflatin, it may be possible to identify genes or pathways associated with response or resistance. nih.gov
Future research in this area should focus on:
Gene Expression Signatures: Utilizing high-throughput transcriptomic analysis to identify gene signatures that predict sensitivity or resistance to oxamflatin in preclinical models.
Proteomic Profiling: Employing quantitative mass spectrometry to identify proteins and signaling pathways that are altered in cancer cells upon acquiring resistance to oxamflatin. mdpi.com
Functional Validation: Once candidate biomarkers are identified, their functional role in mediating response or resistance to oxamflatin should be validated in vitro and in vivo.
Table 2: Potential Methodologies for Oxamflatin Biomarker Discovery
| Methodology | Approach | Potential Outcome |
|---|---|---|
| Gene Expression Profiling | Correlate basal transcript levels with oxamflatin sensitivity across cancer cell lines. | Identification of a gene signature predictive of response. nih.govnih.govmdpi.com |
| Proteomic Analysis | Compare protein expression between oxamflatin-sensitive and -resistant cell lines. | Discovery of proteins and pathways involved in resistance mechanisms. mdpi.comnih.govnih.govias.ac.in |
Expansion of Research into Additional Disease Models Beyond Current Focus
While the primary focus of oxamflatin research has been in the context of cancer, its mechanism of action as an HDAC inhibitor suggests its potential therapeutic utility in a broader range of diseases. cancer-research-network.com Epigenetic dysregulation is implicated in the pathophysiology of numerous conditions, opening up new avenues for the application of oxamflatin and its analogues.
Preclinical evidence has already demonstrated the potential of oxamflatin in non-cancer models. As mentioned, a combination of oxamflatin and salermide has shown promise in a zebrafish model of Duchenne muscular dystrophy. Furthermore, studies on porcine somatic cell nuclear transfer embryos have indicated that oxamflatin can improve developmental potential, suggesting its influence on fundamental biological processes.
Future research should aim to systematically evaluate the efficacy of oxamflatin in a variety of disease models, including:
Neurodegenerative Diseases: Given the role of HDACs in neuronal function and the promising results seen with other HDAC inhibitors in models of diseases like Alzheimer's and Huntington's, exploring oxamflatin in this context is a logical next step.
Inflammatory Diseases: The anti-inflammatory properties of HDAC inhibitors are well-documented. Preclinical studies of oxamflatin in models of inflammatory conditions such as rheumatoid arthritis could reveal new therapeutic applications. nih.govmdpi.com
Development of Advanced Targeted Delivery Systems in Preclinical Research
The development of advanced drug delivery systems for oxamflatin is a critical step towards improving its therapeutic index by enhancing its delivery to target tissues while minimizing systemic exposure and associated toxicities. While research in this area for oxamflatin is still in its infancy, the extensive work done with other anti-cancer drugs, provides a strong rationale and a clear path forward.
Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer several advantages, including improved solubility, prolonged circulation time, and the potential for targeted delivery. nih.govmdpi.commdpi.commdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.govdovepress.com These nanocarriers can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to enable active targeting of cancer cells that overexpress specific receptors. nih.govmdpi.commdpi.comresearchgate.netnih.govnih.gov This approach has the potential to significantly increase the concentration of oxamflatin at the tumor site, thereby enhancing its anti-tumor efficacy and reducing off-target effects.
Future preclinical research in this area should focus on:
Formulation Development: The design and optimization of stable oxamflatin-loaded nanoparticle and liposomal formulations.
Targeted Conjugation: The conjugation of these formulations with targeting moieties that recognize tumor-specific antigens.
In Vivo Evaluation: The comprehensive in vivo characterization of these targeted delivery systems to assess their pharmacokinetic profile, tumor accumulation, and therapeutic efficacy in animal models.
Table 3: Potential Targeted Delivery Systems for Oxamflatin
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Liposomes | Vesicles composed of lipid bilayers that can encapsulate drugs. mdpi.comnih.govresearchgate.net | Improved solubility, prolonged circulation, reduced toxicity. |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. dovepress.com | Controlled drug release, high drug loading capacity. |
| Antibody-Drug Conjugates | Covalent linking of oxamflatin to a monoclonal antibody. mdpi.commdpi.comnih.gov | Highly specific targeting of cancer cells. |
| Ligand-Targeted Nanoparticles | Nanoparticles decorated with ligands (e.g., peptides, aptamers). nih.govresearchgate.net | Active targeting of receptors overexpressed on tumor cells. |
Q & A
Q. How can kinetic studies optimize Oxamflatin’s application in in vitro models beyond SCNT?
- Methodological Answer : Central composite design (CCD) experiments test variables like enzyme concentration, temperature, and incubation time. For example, Novozym® 435-catalyzed esterification kinetics (Table 1, ) can be adapted to measure Oxamflatin’s stability in culture media. High-performance liquid chromatography (HPLC) tracks degradation rates, while Arrhenius plots model temperature-dependent efficacy .
Q. What are the limitations of current Oxamflatin studies, and how can they be addressed?
- Methodological Answer : Key limitations include:
- Lack of IVF controls : Incorporate IVF embryos to distinguish SCNT-specific effects from general toxicity.
- Short-term culture : Extend post-treatment observation to fetal stages via embryo transfer.
- Single-dose focus : Implement factorial designs to test interactions with antioxidants (e.g., α-tocopherol) or metabolic regulators. Meta-analyses of existing datasets (e.g., NCBI GEO) can identify conserved pathways .
Data Interpretation & Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
